Carbamothioic acid, cyclohexylethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, cyclohexylethyl-, involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, cyclohexylethyl-, undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbamate group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates .
Scientific Research Applications
Carbamothioic acid, cyclohexylethyl-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the agricultural sector for weed control in various crops
Mechanism of Action
The primary mechanism of action of carbamothioic acid, cyclohexylethyl-, is the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission and eventual paralysis of the target organism .
Comparison with Similar Compounds
Similar Compounds
- EPTC (S-ethyl dipropylthiocarbamate)
- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)
- Pebulate (S-propyl butylethylthiocarbamate)
Uniqueness
Carbamothioic acid, cyclohexylethyl-, is unique due to its specific molecular structure, which provides selective herbicidal activity against a broad spectrum of weeds while being relatively safe for the crops it is used on. Its ability to inhibit acetylcholinesterase also sets it apart from other herbicides that may target different pathways .
Properties
CAS No. |
71193-01-6 |
---|---|
Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
cyclohexyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C9H17NOS/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
OAVZKNPXSOCTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.